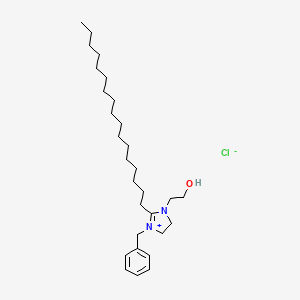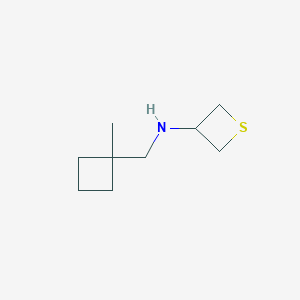
N-((1-Methylcyclobutyl)methyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Methylcyclobutyl)methyl)thietan-3-amine is a compound that features a thietane ring, a four-membered ring containing a sulfur atom, and a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methylcyclobutyl)methyl)thietan-3-amine typically involves the reaction of 1-methylcyclobutylmethylamine with a thietane precursor under specific conditions. One common method involves the use of a solvent-free ball milling technique, which is an environmentally friendly approach that minimizes the use of solvents . This method involves the mechanical grinding of the reactants, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar mechanochemical methods or other green chemistry approaches to ensure high yield and purity. The use of microwave-assisted synthesis and ultrasound-assisted synthesis are also potential methods for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Methylcyclobutyl)methyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-((1-Methylcyclobutyl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of N-((1-Methylcyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit effects on adrenergic and GABA-ergic neurotransmission, indicating its potential use in neuropharmacology . The compound may also interact with other neurotransmitter systems, such as the serotoninergic system, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thietane derivatives and cyclobutyl-containing amines. Examples include:
- Thietan-3-amine hydrochloride
- 2-[3-Methyl-7-(thietan-3-yl)-1-ethylxanth-8-ylthio]acetic acid hydrazide
Uniqueness
N-((1-Methylcyclobutyl)methyl)thietan-3-amine is unique due to its combination of a thietane ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C9H17NS |
|---|---|
Peso molecular |
171.31 g/mol |
Nombre IUPAC |
N-[(1-methylcyclobutyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-9(3-2-4-9)7-10-8-5-11-6-8/h8,10H,2-7H2,1H3 |
Clave InChI |
XTGBNPCPWFARDA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)CNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


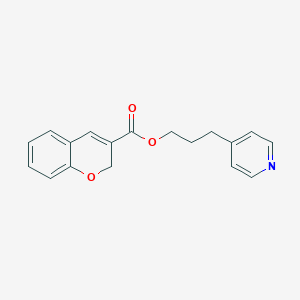
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)

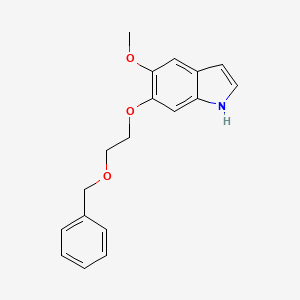
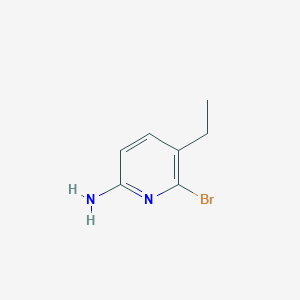
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
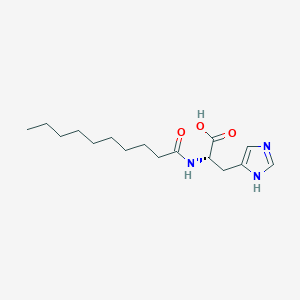
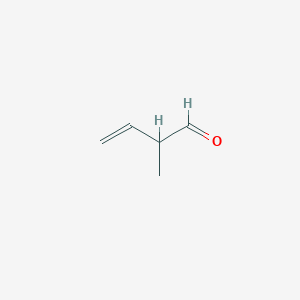
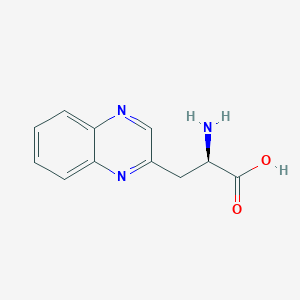

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
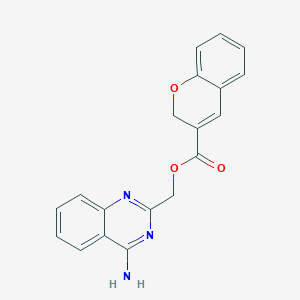
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
